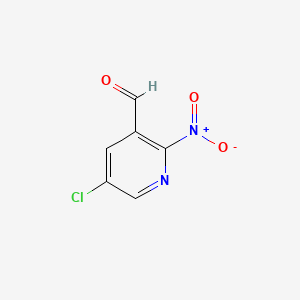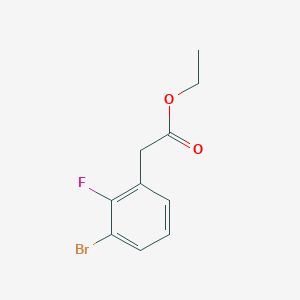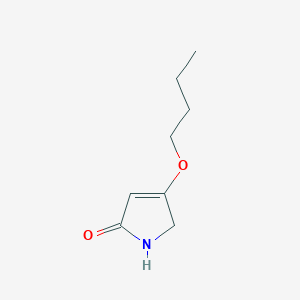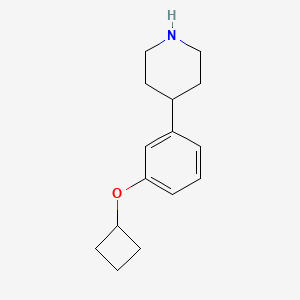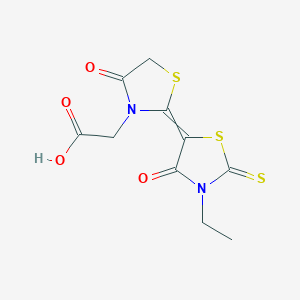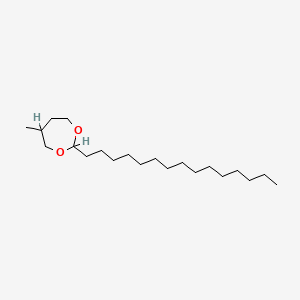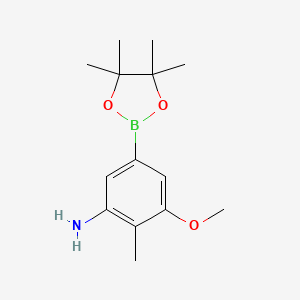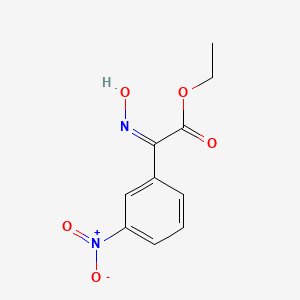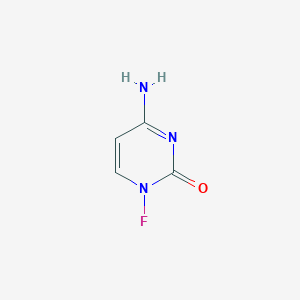![molecular formula C11H21NS B13972271 (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-2-azaspiro[45]decan-8-yl)methanethiol is a unique organic compound characterized by its spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-azaspiro[4One common synthetic route starts with the preparation of the azaspirodecane core, which can be achieved through a series of cyclization reactions involving commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The thiol group is then introduced via nucleophilic substitution reactions using thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various amine or alcohol derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
作用机制
The mechanism of action of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the spirocyclic structure may contribute to its binding affinity and specificity for certain biological targets .
相似化合物的比较
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the thiol group.
Cyclobenzaprine: Contains a spirocyclic structure with different functional groups.
Pyrazole derivatives: Nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its combination of a spirocyclic structure and a thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific and industrial fields.
属性
分子式 |
C11H21NS |
|---|---|
分子量 |
199.36 g/mol |
IUPAC 名称 |
(2-methyl-2-azaspiro[4.5]decan-8-yl)methanethiol |
InChI |
InChI=1S/C11H21NS/c1-12-7-6-11(9-12)4-2-10(8-13)3-5-11/h10,13H,2-9H2,1H3 |
InChI 键 |
PEYNDBOITLVEQW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2(C1)CCC(CC2)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



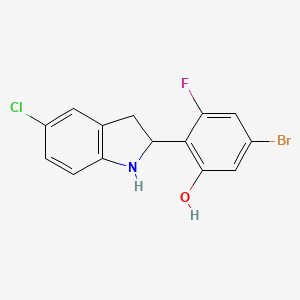

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)

